Flumatinib Mesylate: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
Flumatinib Mesylate: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
Flumatinib Mesylate is a second-generation tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in the treatment of chronic myeloid leukemia (CML).[1][2] Developed as a derivative of imatinib, it exhibits greater potency and selectivity against the BCR-ABL1 kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and clinical pharmacology of Flumatinib Mesylate, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale for Development
The development of Flumatinib Mesylate was driven by the need to overcome the clinical challenge of resistance to first-generation TKIs like imatinib.[4] Flumatinib was designed through a structure-based drug design approach, introducing trifluoromethyl and pyridine groups to the imatinib molecular framework.[5] This structural optimization aimed to enhance its binding affinity and inhibitory activity against the BCR-ABL kinase, including some mutant forms that confer resistance to imatinib.[3][6] Flumatinib is an orally bioavailable drug that, in addition to BCR-ABL, also inhibits platelet-derived growth factor receptor (PDGFR) and mast/stem cell growth factor receptor (c-Kit).[7][8]
Synthesis of Flumatinib Mesylate
The synthesis of Flumatinib Mesylate involves a multi-step chemical process. One patented method outlines a three-step reaction starting from 4-methyl-3-(trifluoromethyl)benzonitrile, involving bromination, substitution, and coupling reactions.[4] Another described synthetic route is detailed below.
General Synthetic Route
A common synthetic pathway for Flumatinib involves the condensation of an acid chloride intermediate with an aniline intermediate, followed by mesylate salt formation.[5] The key intermediates are synthesized from commercially available starting materials. The phenylamino-pyrimidine core structure is prepared, and its nitro group is subsequently reduced to form the aniline derivative.[5]
Experimental Protocol: Synthesis of Flumatinib Mesylate[5]
Step 1: Preparation of 2-Trifluoromethyl-4-(4-methylpiperazin-1-ylmethyl)-benzoyl chloride (Intermediate 3)
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Ethyl 2-trifluoromethylbenzoate is hydrolyzed using aqueous NaOH, followed by acidification with HCl to yield 2-trifluoromethylbenzoic acid.
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The resulting acid is refluxed with thionyl chloride (SOCl₂) to produce the acid chloride (Intermediate 3).
Step 2: Preparation of N-(4-methyl-3-aminopyridin-yl)-4-(pyridin-3-yl)pyrimidin-2-amine (Intermediate 7)
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The phenylamino-pyrimidine core structure is synthesized.
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The nitro group on this core structure is reduced to an amine using hydrogen gas (H₂) and a Raney Nickel catalyst in ethanol at room temperature to yield the aniline intermediate (Intermediate 7).
Step 3: Condensation and Salt Formation
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A solution of Intermediate 7 (e.g., 8.4 mmol) in pyridine is added dropwise to Intermediate 3 (e.g., 10 mmol).
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The mixture is stirred overnight at room temperature.
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The solvent is removed in vacuo.
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Water and dichloromethane (CH₂Cl₂) are added for extraction.
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The organic layer is dried and evaporated.
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The crude product is purified by silica-gel column chromatography.
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The purified Flumatinib base is then treated with methanesulfonic acid in water to form the mesylate salt.
Below is a workflow diagram illustrating the general synthesis of Flumatinib.
Mechanism of Action
Flumatinib Mesylate's primary mechanism of action is the potent and selective inhibition of the BCR-ABL tyrosine kinase.[1] The fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia (ABL) viral oncogene results in the Philadelphia chromosome, which produces a constitutively active BCR-ABL tyrosine kinase.[1] This abnormal enzyme drives the proliferation of leukemic cells and confers resistance to apoptosis.[1]
Flumatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its downstream substrates. This blockade of signal transduction effectively inhibits the growth and survival of CML cells.[1] Specifically, Flumatinib has been shown to inhibit the autophosphorylation of BCR-ABL and the phosphorylation of downstream signaling proteins such as STAT5 and ERK1/2.[9]
The special pyridine and trifluoromethyl groups in Flumatinib's structure facilitate strong hydrophobic interactions with specific amino acid residues within the ABL kinase domain, which contributes to its increased inhibitory potency compared to imatinib.[3]
The diagram below illustrates the signaling pathway inhibited by Flumatinib.
Quantitative Data
In Vitro Kinase Inhibitory Activity
Flumatinib demonstrates significantly higher potency against c-Abl compared to other kinases.
| Kinase Target | Flumatinib IC₅₀ (nM) | Reference |
| c-Abl | 1.2 | [9][10] |
| PDGFRβ | 307.6 | [9][10] |
| c-Kit | 665.5 | [9] |
Clinical Efficacy in Newly Diagnosed CML-CP
Clinical studies have demonstrated the efficacy of Flumatinib in treating newly diagnosed CML in the chronic phase (CML-CP).
| Response Metric | 3 Months | 6 Months | 12 Months | Reference |
| Complete Hematologic Response (CHR) | 96.8% (30/31) | 95.8% (23/24) | 100% (14/14) | [11] |
| Complete Cytogenetic Response (CCyR) | 87.5% (21/24) | 100% (17/17) | 100% (14/14) | [11] |
| Major Molecular Response (MMR) (BCR-ABLIS ≤0.1%) | 40.0% (10/25) | 69.6% (16/23) | 71.4% (10/14) | [11] |
| Deep Molecular Response (DMR) (BCR-ABLIS ≤0.01%) | 24.0% (6/25) | 52.2% (12/23) | 64.3% (9/14) | [11] |
Pharmacokinetics in CML-CP Patients
Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of Flumatinib.
| Parameter | 400 mg Dose | 600 mg Dose | Reference |
| Single Dose | |||
| Tₘₐₓ (median, h) | 2.0 | 2.0 | [12][13] |
| t₁/₂ (mean, h) | 16.9 | 16.0 | [12][13] |
| Multiple Dose (Steady-State) | |||
| Drug Accumulation (fold) | ~4.1 | ~3.4 | [12][14] |
| Cₘᵢₙ (mean ± SD, ng/mL) | 29.5 ± 12.4 | 33.1 ± 14.3 | [14] |
Experimental Protocol: Pharmacokinetic Analysis[12][13]
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Patient Cohort: Eligible patients with chronic phase CML are enrolled.
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Dosing Regimen: Patients are administered a single dose of Flumatinib (e.g., 400 mg or 600 mg) on day 1. This is followed by a 2-day washout period and then 8 consecutive days of once-daily administration.
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Sample Collection: For each patient, approximately 4 mL of blood is collected in heparinized tubes at specified time points post-dosing.
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Sample Processing: Blood samples are centrifuged at 2000g for 10 minutes at 4°C. The resulting plasma is separated and stored at -70°C.
-
Bioanalysis: Plasma concentrations of Flumatinib and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) are calculated from the plasma concentration-time data using a standard noncompartmental method with appropriate software (e.g., R).
Drug Resistance and Future Directions
While Flumatinib is effective against many imatinib-resistant CML cases, resistance can still emerge, often due to secondary mutations in the ABL kinase domain.[6] In vitro studies have shown that Flumatinib has a high potency against certain mutant BCR-ABL kinases, such as V299L, F317L, F317I, and M351T.[3] This suggests it can be a valuable therapeutic option for patients who have developed resistance to other TKIs.[2]
The logical relationship for the development and application of Flumatinib is shown below.
Conclusion
Flumatinib Mesylate represents a significant advancement in the targeted therapy of CML.[1] Its rational design led to a potent second-generation TKI with a manageable safety profile and superior efficacy in many cases compared to first-generation inhibitors. The detailed understanding of its synthesis, mechanism of action, and clinical pharmacology is crucial for its optimal use in clinical practice and for the ongoing development of next-generation cancer therapeutics.
References
- 1. What is Flumatinib Mesylate used for? [synapse.patsnap.com]
- 2. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 4. CN111072636A - Synthesis method of flumatinib - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Flumatinib Mesylate | C30H33F3N8O4S | CID 46910592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. [Clinical Efficacy and Safety of Flumatinib in the Treatment of Patients with Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia [frontiersin.org]
